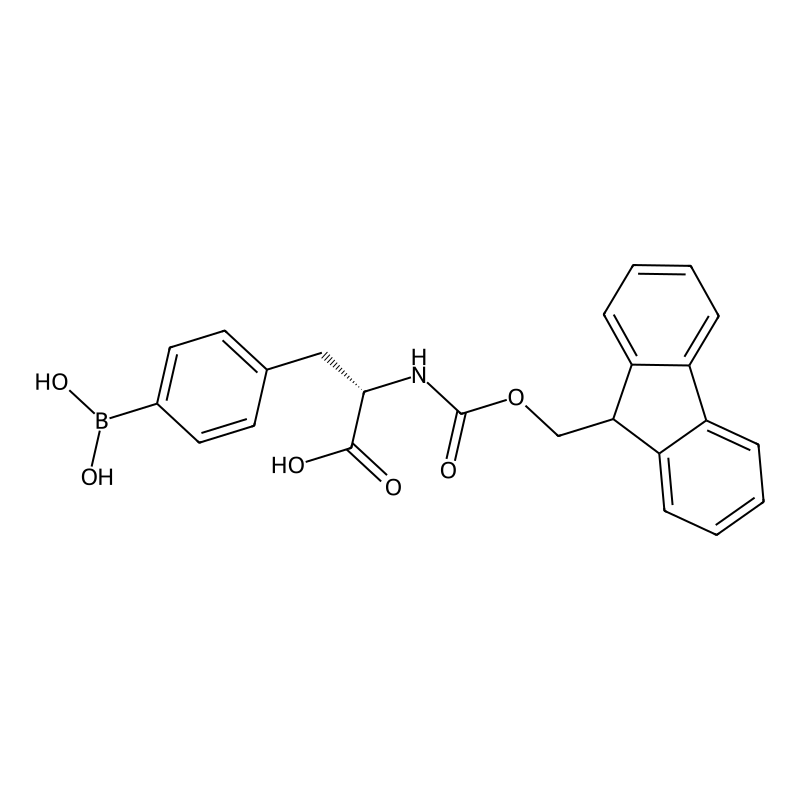Fmoc-4-Borono-L-Phenylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fmoc-4-Borono-L-Phenylalanine is a derivative of 4-Borono-L-Phenylalanine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. Its chemical formula is C24H22BNO6, and it has a molecular weight of 431.25 g/mol. The compound is notable for its boron-containing moiety, which enhances its reactivity and biological properties, making it a valuable tool in medicinal chemistry and biochemistry.
- Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between aromatic compounds, using Fmoc-4-Borono-L-Phenylalanine as a boron source.
- Acylation Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
- Boronic Acid Reactions: The boron atom can form reversible covalent bonds with diols, which is exploited in various biochemical applications.
Fmoc-4-Borono-L-Phenylalanine exhibits significant biological activity due to its boron content. It has been studied for its potential in:
- Cancer Therapy: The compound is associated with the treatment of malignant melanoma and other cancers due to its ability to selectively target cancer cells.
- Protein
The synthesis of Fmoc-4-Borono-L-Phenylalanine typically involves several steps:
- Protection of the Amino Group: The amino group of L-Phenylalanine is protected using an Fmoc group.
- Boron Introduction: A boron-containing reagent is introduced to create the boronic acid functionality at the para position of the phenyl ring.
- Purification: The product is purified through techniques such as chromatography to yield high-purity Fmoc-4-Borono-L-Phenylalanine.
Methods described in literature emphasize mild reaction conditions to achieve high yields and enantiomeric purity .
Fmoc-4-Borono-L-Phenylalanine finds diverse applications in:
- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and reactivity.
- Drug Development: Its unique properties make it suitable for designing new therapeutic agents targeting specific diseases.
- Bioconjugation: The compound can be utilized in bioconjugation strategies due to its ability to form reversible bonds with biomolecules.
Research has demonstrated that Fmoc-4-Borono-L-Phenylalanine interacts with various biological molecules, particularly through its boronic acid functionality. These interactions are critical for understanding enzyme mechanisms and protein-ligand binding dynamics. Studies have shown that this compound can selectively bind to certain proteins, which may lead to new insights into therapeutic targets .
Several compounds share structural or functional similarities with Fmoc-4-Borono-L-Phenylalanine. Below is a comparative analysis highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Borono-L-Phenylalanine | Lacks Fmoc protection | Simpler structure; used directly in reactions |
| 3-Borono-L-Tyrosine | Boron at meta position | Different aromatic substitution pattern |
| 2-Borono-L-Alanine | Boron at ortho position | Smaller side chain; less sterically hindered |
| Fmoc-L-Tyrosine | Lacks boron functionality | Commonly used in peptide synthesis without boron |
Fmoc-4-Borono-L-Phenylalanine's unique combination of an Fmoc protecting group and a boronic acid functionality distinguishes it from these similar compounds, providing enhanced reactivity and specificity in biochemical applications.








